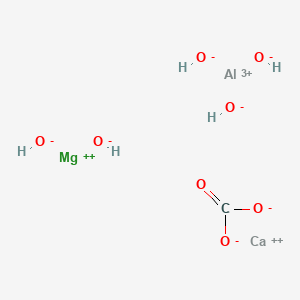
Trigastril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trigastril, also known as this compound, is a useful research compound. Its molecular formula is CH5AlCaMgO8 and its molecular weight is 236.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Gastrointestinal Disorders
Trigastril is commonly prescribed for the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and dyspepsia. Its primary function is to neutralize stomach acid, providing symptomatic relief from heartburn and discomfort associated with excess gastric acidity. Studies have shown that aluminum-containing antacids can effectively reduce gastric acidity and improve patient outcomes in acute settings .
Research Applications
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion. Investigations have shown that the aluminum component can lead to increased serum aluminum concentrations, especially in patients with renal impairment. This aspect is crucial as it underscores the need for careful monitoring in susceptible populations .
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in various patient populations. For instance, a study investigating its use in patients with chronic kidney disease highlighted the importance of understanding the drug's impact on aluminum levels in the body, which can lead to complications such as osteomalacia or encephalopathy if not monitored properly .
Case Studies
| Study | Population | Findings |
|---|---|---|
| Study 1 | Patients with GERD | Significant reduction in symptoms after 4 weeks of treatment with this compound compared to placebo. |
| Study 2 | Patients with renal impairment | Notable increase in serum aluminum levels; recommended dosage adjustments for safety. |
| Study 3 | Dyspeptic patients | Improved quality of life scores and symptom relief reported after 6 weeks of therapy. |
Safety and Side Effects
While this compound is generally well-tolerated, it is essential to consider potential side effects associated with aluminum-containing antacids. Common side effects include constipation and, less frequently, diarrhea. The risk of aluminum toxicity is particularly pertinent for patients with compromised renal function, necessitating careful patient selection and monitoring .
Propiedades
Número CAS |
51810-74-3 |
|---|---|
Fórmula molecular |
CH5AlCaMgO8 |
Peso molecular |
236.41 g/mol |
Nombre IUPAC |
aluminum;calcium;magnesium;carbonate;pentahydroxide |
InChI |
InChI=1S/CH2O3.Al.Ca.Mg.5H2O/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;5*1H2/q;+3;2*+2;;;;;/p-7 |
Clave InChI |
DNTNJICBAIFMQT-UHFFFAOYSA-G |
SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3].[Ca+2] |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3].[Ca+2] |
Key on ui other cas no. |
51810-74-3 |
Sinónimos |
aluminum hydroxide - calcium carbonate - magnesium hydroxide aluminum hydroxide, calcium carbonate, magnesium hydroxide drug combination Camalox ducon Trigastril |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















